molecular formula C17H19NO B290443 4-ethyl-N-(4-ethylphenyl)benzamide

4-ethyl-N-(4-ethylphenyl)benzamide

Cat. No. B290443
M. Wt: 253.34 g/mol
InChI Key: SPNPCTAYWNVYCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-N-(4-ethylphenyl)benzamide, also known as Etomidate, is a medication used for anesthesia induction. It was first synthesized in the 1960s by Janssen Pharmaceutica. Etomidate is a non-barbiturate sedative-hypnotic drug that acts by binding to the GABA-A receptor in the brain, which enhances the activity of the inhibitory neurotransmitter GABA. This results in the suppression of neuronal activity, leading to sedation and anesthesia.

Mechanism of Action

4-ethyl-N-(4-ethylphenyl)benzamide acts by binding to the GABA-A receptor in the brain, which enhances the activity of the inhibitory neurotransmitter GABA. This results in the suppression of neuronal activity, leading to sedation and anesthesia. 4-ethyl-N-(4-ethylphenyl)benzamide has a rapid onset of action, and its effects are short-lived.
Biochemical and Physiological Effects:
4-ethyl-N-(4-ethylphenyl)benzamide has a number of biochemical and physiological effects. It causes sedation and anesthesia by suppressing neuronal activity in the brain. It also has muscle relaxant properties, making it useful in surgical procedures. 4-ethyl-N-(4-ethylphenyl)benzamide has been shown to decrease cerebral blood flow and intracranial pressure, which can be beneficial in patients with head injuries. However, it can also cause adrenal suppression, which can lead to complications in critically ill patients.

Advantages and Limitations for Lab Experiments

4-ethyl-N-(4-ethylphenyl)benzamide has several advantages for use in lab experiments. It has a high affinity for the GABA-A receptor, making it a useful tool for studying the receptor's function. It has a rapid onset of action, which allows for quick and precise control of sedation and anesthesia. However, 4-ethyl-N-(4-ethylphenyl)benzamide has limitations in lab experiments as well. It can cause adrenal suppression, which can lead to complications in critically ill patients. It can also cause nausea and vomiting, which can affect the quality of data obtained from experiments.

Future Directions

There are many future directions for research involving 4-ethyl-N-(4-ethylphenyl)benzamide. One area of interest is the development of new drugs that target the GABA-A receptor with greater specificity and fewer side effects. Another area of interest is the investigation of the effects of 4-ethyl-N-(4-ethylphenyl)benzamide on memory and learning, as well as its potential use in treating neurological disorders such as epilepsy. Further research is also needed to better understand the mechanisms underlying 4-ethyl-N-(4-ethylphenyl)benzamide's effects on adrenal function and to develop strategies to minimize its adverse effects in critically ill patients.
Conclusion:
4-ethyl-N-(4-ethylphenyl)benzamide, or 4-ethyl-N-(4-ethylphenyl)benzamide, is a medication used for anesthesia induction. It acts by binding to the GABA-A receptor in the brain, resulting in sedation and anesthesia. 4-ethyl-N-(4-ethylphenyl)benzamide has been widely used in scientific research as a tool to study the GABA-A receptor and its role in anesthesia and sedation. It has several advantages for use in lab experiments but also has limitations, such as adrenal suppression and nausea. Future research directions include the development of new drugs that target the GABA-A receptor with greater specificity and fewer side effects and investigation of the effects of 4-ethyl-N-(4-ethylphenyl)benzamide on memory and learning.

Synthesis Methods

The synthesis of 4-ethyl-N-(4-ethylphenyl)benzamide involves the reaction of 2-ethylbenzoyl chloride with 4-ethylphenylmagnesium bromide, followed by the addition of ethyl isocyanate. The resulting product is then purified by recrystallization to obtain the final product.

Scientific Research Applications

4-ethyl-N-(4-ethylphenyl)benzamide has been widely used in scientific research as a tool to study the GABA-A receptor and its role in anesthesia and sedation. It has also been used to investigate the effects of GABAergic drugs on memory and learning. 4-ethyl-N-(4-ethylphenyl)benzamide has been shown to have a high affinity for the GABA-A receptor, making it a useful tool for studying the receptor's function.

properties

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

4-ethyl-N-(4-ethylphenyl)benzamide

InChI

InChI=1S/C17H19NO/c1-3-13-5-9-15(10-6-13)17(19)18-16-11-7-14(4-2)8-12-16/h5-12H,3-4H2,1-2H3,(H,18,19)

InChI Key

SPNPCTAYWNVYCS-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC

Origin of Product

United States

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